molecular formula C9H11BO3 B13721728 2-Methoxy-6-vinylphenylboronic Acid

2-Methoxy-6-vinylphenylboronic Acid

Cat. No.: B13721728
M. Wt: 177.99 g/mol
InChI Key: IHNLSOGRBYGFGI-UHFFFAOYSA-N
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Description

2-Methoxy-6-vinylphenylboronic acid is an organoboron compound with the molecular formula C9H11BO3. It is a derivative of phenylboronic acid, featuring a methoxy group and a vinyl group attached to the phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-vinylphenylboronic acid typically involves the borylation of 2-methoxy-6-vinylbenzene. One common method is the Miyaura borylation reaction, where the vinylbenzene derivative is treated with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction proceeds under mild conditions and yields the desired boronic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale boronic acid synthesis apply. These methods often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-6-vinylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for 2-Methoxy-6-vinylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst . The methoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

(2-ethenyl-6-methoxyphenyl)boronic acid

InChI

InChI=1S/C9H11BO3/c1-3-7-5-4-6-8(13-2)9(7)10(11)12/h3-6,11-12H,1H2,2H3

InChI Key

IHNLSOGRBYGFGI-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1OC)C=C)(O)O

Origin of Product

United States

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